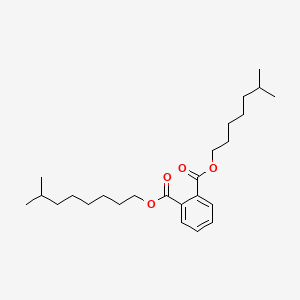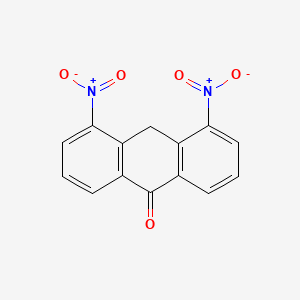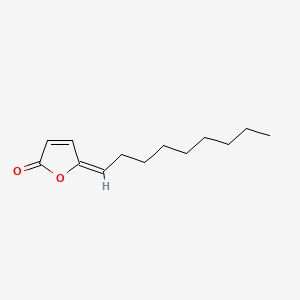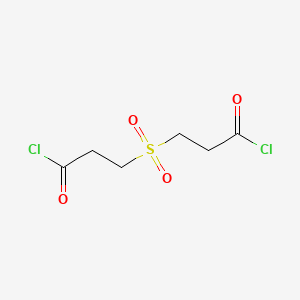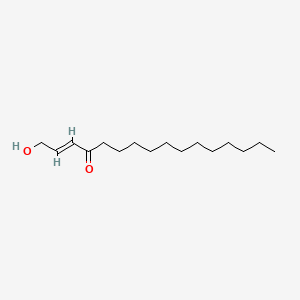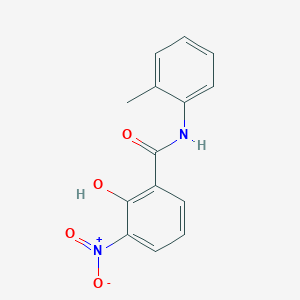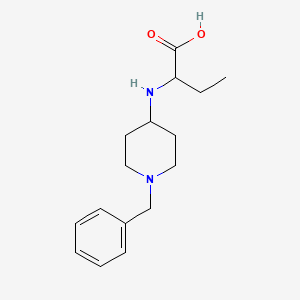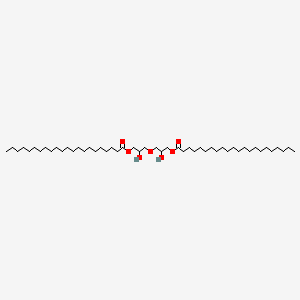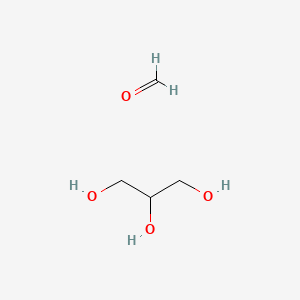
Formolglycerin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formolglycerin, also known as glycerol formal, is a chemical compound derived from the reaction of formaldehyde with glycerol. It is a colorless, odorless, and viscous liquid that is widely used in various industrial and pharmaceutical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formolglycerin is synthesized through the reaction of formaldehyde with glycerol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal linkage between the formaldehyde and glycerol molecules. The reaction conditions usually include a controlled temperature range and specific pH levels to ensure optimal yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where glycerol and formaldehyde are mixed in the presence of an acid catalyst. The reaction mixture is then heated to a specific temperature to promote the formation of this compound. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Formolglycerin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and elevated temperatures.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in anhydrous solvents to prevent hydrolysis.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions often require the presence of a base to deprotonate the nucleophile and facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield formic acid and glyceric acid, while reduction can produce glycerol and methanol.
Applications De Recherche Scientifique
Formolglycerin has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: this compound is employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: It is used as a vehicle for drug delivery, particularly for water-insoluble drugs, due to its ability to solubilize these compounds.
Industry: this compound is utilized in the production of resins, plastics, and other polymeric materials. It also serves as an emulsifier and stabilizer in various formulations.
Mécanisme D'action
Formolglycerin is similar to other glycerol derivatives, such as glycerol and glycerol triacetate. it has unique properties that make it distinct:
Glycerol: While glycerol is a simple triol, this compound contains an acetal linkage, which imparts different chemical reactivity and solubility properties.
Glycerol Triacetate: Glycerol triacetate is another derivative of glycerol, but it has three acetate groups instead of the acetal linkage found in this compound. This difference in structure leads to variations in their physical and chemical properties.
Comparaison Avec Des Composés Similaires
- Glycerol
- Glycerol Triacetate
- Diethylene Glycol
- Propylene Glycol
Formolglycerin’s unique combination of properties makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
68442-91-1 |
|---|---|
Formule moléculaire |
C4H10O4 |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
formaldehyde;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.CH2O/c4-1-3(6)2-5;1-2/h3-6H,1-2H2;1H2 |
Clé InChI |
SZMNOLSLNRNAJC-UHFFFAOYSA-N |
SMILES canonique |
C=O.C(C(CO)O)O |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


